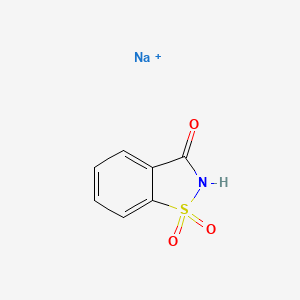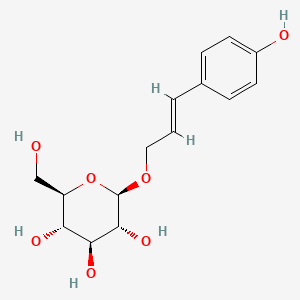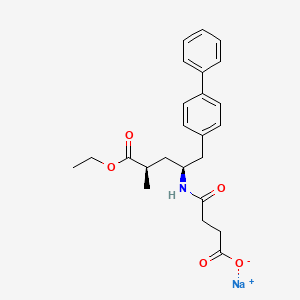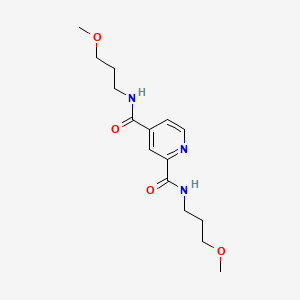
Retusamine
Vue d'ensemble
Description
Retusamine is a naturally occurring pyrrolizidine alkaloid found in certain plant species, particularly in the genus Crotalaria Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Retusamine can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of specific reagents and catalysts to facilitate the formation of the pyrrolizidine ring structure. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as Crotalaria plants. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form. Alternatively, large-scale chemical synthesis methods can be employed, optimizing reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: Retusamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced alkaloid derivatives.
Applications De Recherche Scientifique
Retusamine has a wide range of scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Researchers investigate the biological activities of this compound, including its potential toxicological effects and interactions with biological systems.
Medicine: this compound is studied for its potential therapeutic applications, such as its role in developing new drugs or treatments for specific diseases.
Industry: this compound’s unique chemical properties make it valuable in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Retusamine involves its interaction with specific molecular targets and pathways. This compound can bind to cellular receptors and enzymes, influencing various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the concentration of this compound.
Comparaison Avec Des Composés Similaires
Monocrotaline: Another pyrrolizidine alkaloid with similar structural features and biological activities.
Retronecine: A related compound that shares the pyrrolizidine core structure.
Lasiocarpine: A pyrrolizidine alkaloid with comparable chemical properties and potential toxicological effects.
Uniqueness of Retusamine: this compound is unique due to its specific structural configuration and the presence of distinct functional groups These features contribute to its unique reactivity and biological activities, distinguishing it from other similar compounds
Propriétés
IUPAC Name |
4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNHSZHGPQSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988530 | |
| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6883-16-5 | |
| Record name | Retusamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is retusamine and where is it found?
A1: this compound is an alkaloid found in the plant Crotalaria retusa L. Along with this compound, researchers have identified other alkaloids in this plant, including monocrotaline, retronecine N-oxide, and retusine. [] The ratio of alkaloids present as N-oxides can vary significantly between different Crotalaria retusa L plants. []
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they offer crucial insights into its structure. Research confirms that this compound is composed of a base structure called otonecine, linked to a specific acid. [] Hydrolyzing this compound yields 2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone, also known as dihydroanhydromonocrotalic acid. [] This indicates that this compound is an ester alkaloid formed by the combination of otonecine and dihydroanhydromonocrotalic acid.
Q3: What research has been done on the three-dimensional structure of this compound?
A3: Scientists have successfully crystallized derivatives of this compound to study its three-dimensional structure. [] Specifically, the crystal structure of this compound α'-bromo-d-camphor-trans-π-sulphonate monohydrate has been determined. [] This type of analysis helps visualize the spatial arrangement of atoms within the molecule, providing valuable information about its potential interactions and reactivity.
Q4: Are there any known analytical methods for identifying and characterizing this compound?
A4: While the provided abstracts don't delve into specific analytical techniques, the isolation of this compound from Crotalaria retusa L suggests the use of extraction and purification methods like chromatography. [] Further characterization likely involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and determine its structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)
![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)



